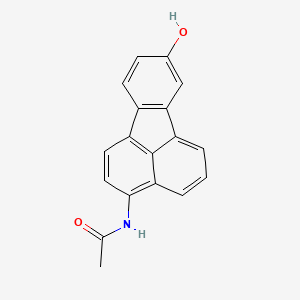![molecular formula C17H22N2O B12560641 Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone CAS No. 185677-17-2](/img/structure/B12560641.png)
Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone is a complex organic compound that features a cyclopropyl group attached to a piperazine ring, which is further connected to a dihydroindene moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the cyclopropyl and dihydroindene intermediates. These intermediates are then coupled with piperazine under specific reaction conditions to form the final product. Common reagents used in these reactions include cyclopropyl bromide, dihydroindene, and piperazine, with catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is crucial to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents such as bromoethane in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl[4-(2,3-dihydro-1H-inden-4-yl)piperazin-1-yl]methanone
- Cyclopropyl[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]methanone
Uniqueness
Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
185677-17-2 |
|---|---|
Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
cyclopropyl-[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H22N2O/c20-17(14-5-6-14)19-11-9-18(10-12-19)16-8-7-13-3-1-2-4-15(13)16/h1-4,14,16H,5-12H2 |
InChI Key |
OPGFKKVOTOCEKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3CCC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


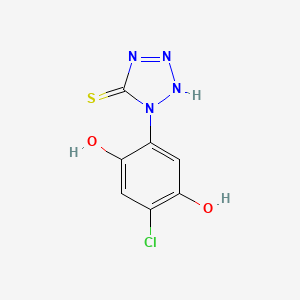
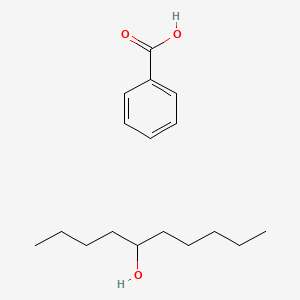
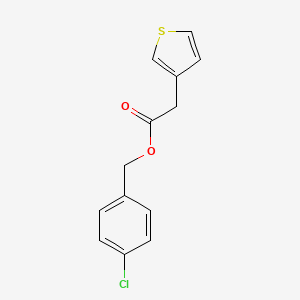

![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)
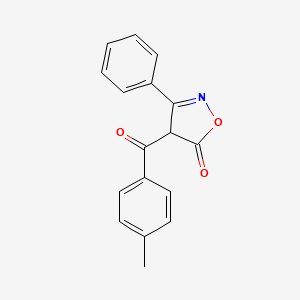
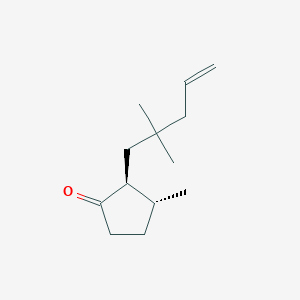
![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)
![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)
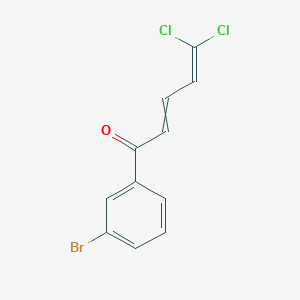
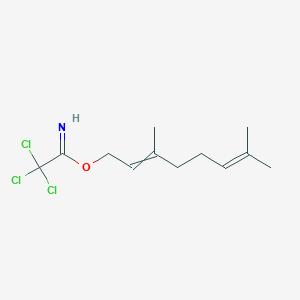
![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)
